Mericitabine

Overview

Description

Synthesis Analysis

Mericitabine is an orally administered prodrug of PSI-6130 . PSI-6130 demonstrated excellent potency in preclinical studies . The resistance profile of mericitabine has been studied, and a serine to threonine substitution at position 282 (S282T) of the RdRp that reduces its replication capacity to approximately 15% of wild-type is the only variant that has been consistently generated in serial in vitro passage experiments .Molecular Structure Analysis

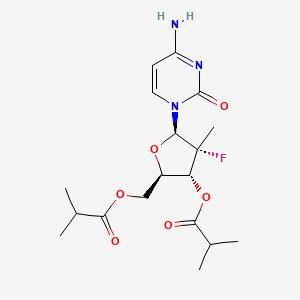

Mericitabine has a molecular formula of C18H26FN3O6 and a molar mass of 399.419 g/mol . It has a complex structure with multiple functional groups, including a pyrimidine ring and a fluorinated methyl group .Chemical Reactions Analysis

Mericitabine is a prodrug of PSI-6130, which demonstrated excellent potency in preclinical studies . PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase, an enzyme that is necessary for hepatitis C viral replication .Physical And Chemical Properties Analysis

Mericitabine has a molecular weight of 399.4 g/mol . It has a complex structure with multiple functional groups, including a pyrimidine ring and a fluorinated methyl group .Scientific Research Applications

Resistance to Mericitabine

Mericitabine demonstrates a specific resistance profile, primarily due to a mutation (S282T) in the RdRp, which reduces replication capacity significantly. This mutation is the only variant consistently generated in vitro. Interestingly, in clinical trials involving over 600 patients, no genotypic resistance to mericitabine has been detected, whether administered as monotherapy or in combination with other treatments (Pawlotsky, Nájera, & Jacobson, 2012).

Treatment of HCV

Clinical trials have evaluated mericitabine in combination with pegylated interferon alpha-2a and ribavirin for the treatment of HCV genotype 1 and 4. These studies have shown that mericitabine, when combined with other antiviral agents, provides potent suppression of HCV RNA and does not select resistant variants. However, it did not significantly increase sustained virologic response rates compared to placebo in these studies (Wedemeyer et al., 2013).

Viral Kinetics and Pharmacodynamics

The kinetics of HCV RNA decline during mericitabine treatment were characterized by a slower initial decline compared to other treatments like interferon-α or protease inhibitors. This pattern is consistent with the time required for the accumulation of active intracellular triphosphates. The effectiveness of mericitabine in blocking viral production is high, particularly when administered twice daily (Guedj et al., 2012).

Cardiac Safety

A thorough study evaluated the effect of mericitabine on cardiac repolarization in healthy subjects. The study concluded that mericitabine does not have a clinically or statistically significant effect on cardiac repolarization, even at high doses (Chen et al., 2014).

Interaction with Ribavirin

The combination of mericitabine with ribavirin was evaluated for their effects on HCV replication. The study found additive inhibitory activities against HCV replication and no significant impact on the viability of hepatocyte-derived cells or on the intracellular metabolism of each compound (Ma et al., 2014).

In Vivo Resistance and Mutations

A novel mutation (L159F/L320F) was identified in one patient, which conferred low-level resistance to mericitabine and cross-resistance to other drugs. This mutation impaired replication capacity and was identified through an analysis of serum HCV RNA from patients in clinical trials (Tong et al., 2014).

Future Directions

Research in understanding the mechanisms of HCV replication has led to the development of direct-acting antiviral agents (DAAs) that target specific aspects of the HCV lifecycle . The NS3-4A protease, the NS5B RNA-dependent RNA polymerase (RdRp), and the NS5A protein have been extensively studied as drug targets . Some examples of NS3-4A protease inhibitors include telaprevir, boceprevir, TMC435, MK-7009, and RG7227 . DAA-based monotherapy can result in viral breakthrough because of the development of drug resistance . One mechanism to overcome resistance is to combine DAAs with PEG-IFN+RBV .

properties

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLESJYFEMSJZLZ-MAAOGQSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025655 | |

| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mericitabine | |

CAS RN |

940908-79-2 | |

| Record name | Mericitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mericitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mericitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

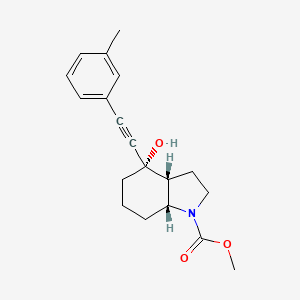

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(4S)-2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B1676233.png)